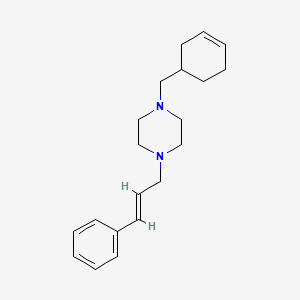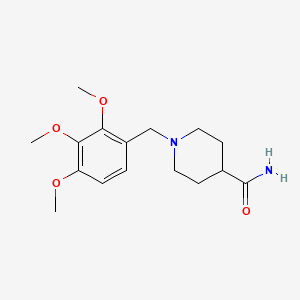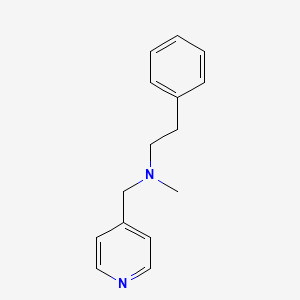
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. CPP is a widely used research tool in neuroscience, as it allows for the study of the NMDA receptor and its role in various physiological and pathological processes.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a non-competitive antagonist of the NMDA receptor by blocking the ion channel pore. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The blockade of the NMDA receptor by 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to impair learning and memory in animal models, highlighting the importance of this receptor in cognitive function.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to have neuroprotective effects, protecting neurons from damage induced by oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its selectivity for the NMDA receptor, which allows for the specific study of this receptor and its role in various physiological and pathological processes. However, there are also limitations to the use of 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments. For example, 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic potential for a wide range of neurological and psychiatric disorders. Additionally, further research is needed to better understand the complex signaling pathways that are activated by the NMDA receptor and how these pathways contribute to normal brain function and disease.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is commonly used in neuroscience research to study the NMDA receptor and its role in various physiological and pathological processes. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of the NMDA receptor has been implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-3-8-19(9-4-1)12-7-13-21-14-16-22(17-15-21)18-20-10-5-2-6-11-20/h1-5,7-9,12,20H,6,10-11,13-18H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEDVCXDKFKGRP-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)
![4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)
![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)

![{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B3851530.png)

![6-chloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851545.png)
![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)


![2-{benzyl[(4-methoxy-1-naphthyl)methyl]amino}ethanol](/img/structure/B3851579.png)